2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Description
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide is a synthetic compound featuring a 1,2,4-triazole core substituted with a butyl group at position 5 and a sulfanyl-linked acetamide moiety. The butyl substituent may confer distinct physicochemical and biological characteristics compared to shorter alkyl chains in related derivatives.
Properties
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-2-3-8-12-17-14(19-18-12)21-9-13(20)16-11-7-5-4-6-10(11)15/h4-7H,2-3,8-9H2,1H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNUZJPQTRACOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide typically involves the reaction of 5-butyl-4H-1,2,4-triazole-3-thiol with 2-chlorophenylacetyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring, a sulfur atom linked to a carbon chain, and a chlorophenyl acetamide moiety. These structural elements contribute to its biological activity and interactions with various biological systems.
Agricultural Applications
Triazole compounds are widely recognized for their fungicidal properties. Research has indicated that derivatives of triazoles can effectively combat fungal pathogens in crops. The specific compound has been studied for its efficacy against various plant pathogens, providing insights into its potential as a novel agricultural fungicide.
Case Study: Efficacy Against Fungal Pathogens
A study demonstrated that 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide exhibited significant antifungal activity against Fusarium species, which are known to affect crops like wheat and maize. The compound's mechanism of action involves inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Pharmaceutical Applications
The triazole structure is prominent in medicinal chemistry, particularly in the development of antifungal and anticancer agents. The compound has shown promise in preliminary studies as an antifungal agent, similar to established triazole drugs like fluconazole.
Case Study: Antifungal Activity
In vitro studies revealed that the compound demonstrated comparable antifungal activity to fluconazole against several clinical isolates of Candida species. This suggests potential for development into a therapeutic agent for treating fungal infections.
Material Science
Research into the use of triazole compounds in material science has highlighted their role as corrosion inhibitors and stabilizers in various formulations. The sulfur-containing group enhances the interaction with metal surfaces, providing protective qualities.
Case Study: Corrosion Inhibition
A study assessed the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. Results indicated that it significantly reduced corrosion rates, attributed to the formation of a protective layer on the metal surface.
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in bacteria and fungi . In cancer cells, the compound induces apoptosis by activating specific signaling pathways that lead to cell death .
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs. Pyridinyl : The 2-chlorophenyl group may confer stronger σ-electron withdrawal effects than pyridinyl or ethoxyphenyl substituents, influencing receptor binding affinity .
- Amino Group Absence: Unlike derivatives with amino groups at position 4 (e.g., ), the target compound lacks this polar moiety, which could reduce solubility but improve membrane diffusion.
Physicochemical and Crystallographic Properties
Biological Activity
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the triazole and chlorophenyl moieties, contribute to its diverse biological properties.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H18ClN5OS
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism often involves the inhibition of cell wall synthesis in bacteria. For instance, studies have shown that triazole derivatives can effectively disrupt bacterial growth by targeting essential enzymes involved in cell wall biosynthesis .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(triazole) | E. coli | 32 µg/mL |
| 2-(triazole) | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. The compound has shown promise in inducing apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation. For example, studies demonstrated that this compound could significantly reduce cell viability in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis via caspase activation |
| MCF7 | 20 | Inhibition of cell proliferation |
Case Studies
A recent study focused on the synthesis and biological evaluation of various triazole derivatives, including the target compound. The findings indicated that the presence of the butyl group and the chlorophenyl moiety significantly enhanced the biological activity compared to other derivatives lacking these groups .
In another case study involving a series of triazole-thioether compounds, researchers reported that modifications to the phenyl ring improved anticancer activity against multiple tumor types. The structure-activity relationship (SAR) analysis highlighted that electron-withdrawing groups on the phenyl ring were crucial for enhancing potency .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound inhibits key enzymes involved in bacterial cell wall synthesis.
- Anticancer Mechanism : It induces apoptosis in cancer cells through caspase pathway activation and inhibits pathways related to cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
